

# Azithromycin E: A Comprehensive Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Azithromycin E

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## Introduction

**Azithromycin E**, identified as a significant impurity in the synthesis of the widely-used macrolide antibiotic Azithromycin, is chemically known as 3'-(N,N-didemethyl)azithromycin. Its presence and characterization are crucial for the quality control and regulatory compliance of Azithromycin drug products. This technical guide provides an in-depth overview of the known physical and chemical properties of **Azithromycin E**, including its synthesis and analytical characterization.

## Chemical Identity

Identifier	Value
Systematic Name	(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Common Name	Azithromycin Impurity E
Synonyms	3'-(N,N-didemethyl)azithromycin, Aminoazithromycin
CAS Number	612069-27-9
Molecular Formula	C <sub>36</sub> H <sub>68</sub> N <sub>2</sub> O <sub>12</sub>
Molecular Weight	720.93 g/mol

## Physicochemical Properties

The physical and chemical properties of **Azithromycin E** are essential for its isolation, identification, and quantification.

### Tabulated Physicochemical Data

Property	Value	Source
Appearance	White to Off-White Solid or Light brown Powder	<a href="#">[1]</a>
Melting Point	>209°C or 195.8-198.3°C	<a href="#">[1]</a>
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Methanol, DMSO	<a href="#">[1]</a>
pKa	Data not available	

Note: Conflicting data exists for the melting point of **Azithromycin E**, which may be due to different experimental conditions or sample purity. Quantitative solubility data and the pKa value are not readily available in the public domain.

## Experimental Protocols

### Synthesis of Azithromycin E

**Azithromycin E** can be synthesized from Azithromycin via a demethylation reaction. A reported method involves the following steps[2]:

- **Reaction Setup:** Azithromycin is dissolved in a suitable solvent such as tetrahydrofuran.
- **Demethylation:** A demethylating agent, N-fluorobisbenzenesulfonamide, is added to the solution.
- **Reaction Conditions:** The reaction mixture is stirred at 30°C for 24 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the content of Azithromycin is less than 1.0%.
- **Work-up:** The reaction mixture is washed with a 3% sodium bicarbonate solution. The organic layer is separated and evaporated to yield the crude product.
- **Purification:** The crude **Azithromycin E** is purified by recrystallization from acetone and water to yield a product with a purity of 98% as determined by HPLC.

### Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The identification and quantification of **Azithromycin E**, particularly in the presence of Azithromycin and other impurities, are typically performed using reverse-phase HPLC with UV detection.[3][4]

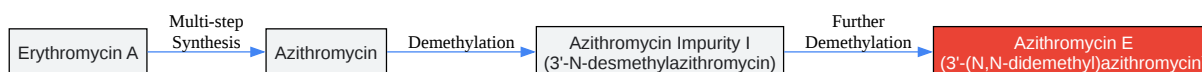
- **Instrumentation:** An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector and a column oven.
- **Column:** A C18 column (e.g., Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 µm) is commonly used.

- Mobile Phase: A gradient elution is employed.
  - Mobile Phase A: 10 mM potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ ) in water, with the pH adjusted to 7.00.
  - Mobile Phase B: A mixture of methanol and acetonitrile (1:1 v/v).
- Gradient Program: The elution can start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the impurities and the active pharmaceutical ingredient.
- Column Temperature: 50°C.
- Detection: UV detection is performed at a wavelength of 210 nm.
- Sample Preparation: Samples are typically dissolved in a mixture of a phosphate buffer (pH 7.0) and acetonitrile (35:65 v/v).

This method allows for the effective separation of **Azithromycin E** from other related substances, enabling its accurate quantification for quality control purposes.

## Logical Relationships in Azithromycin Synthesis and Impurity Formation

The synthesis of Azithromycin is a multi-step process that can lead to the formation of various impurities, including **Azithromycin E**. Understanding the relationship between the starting materials, intermediates, and final products is crucial for process optimization and impurity control.



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Caption: Synthetic relationship between Erythromycin A, Azithromycin, and its impurities I and E.

## Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of **Azithromycin E**. While key identifiers and some physical characteristics have been established, further research is required to determine its quantitative solubility, pKa, and a definitive melting point. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working on the characterization and control of this critical impurity in Azithromycin production.

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